molecular formula C12H19BN2O5S B1531365 (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-61-4

(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1531365
CAS No.: 1704080-61-4
M. Wt: 314.17 g/mol
InChI Key: BWDVJISMKUOJSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is C12H19BN2O5S . Its molecular weight is 314.166 .


Chemical Reactions Analysis

Organoboron compounds, such as “this compound”, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 531.5±60.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Boronic Acid-Based Catalysis

Boronic acids are known for their utility in transition metal-catalyzed transformations and other applications, including acting as catalysts themselves. The concept of boronic acid catalysis (BAC) leverages the reversible covalent bonding of boronic acids with hydroxy groups. This allows for the electrophilic and nucleophilic activation of various organic reactions under mild conditions, improving atom economy by avoiding wasteful stoichiometric activations (Hall, 2019).

Synthesis of Biologically Active Derivatives

Boron nitride nanomaterial-based solid acid catalysts, incorporating boronic acid functionalities, have been developed for the efficient synthesis of biologically active compounds. These catalysts have shown effectiveness in one-pot synthesis processes, demonstrating good yield and recyclability. This methodology is notable for its simplicity, safety, and short reaction time, highlighting the potential of boronic acid derivatives in streamlining synthetic routes for complex molecules (Arul Murugesan et al., 2017).

Metal-Free Coupling Reactions

The coupling of aromatic moieties with saturated heterocyclic partners is of significant interest, particularly for pharmaceutical applications. A method for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids has been developed. This process facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including oxetanes, piperidines, and azetidines, showcasing the adaptability of boronic acid derivatives in creating complex molecular architectures without the need for metal catalysts (Daniel M Allwood et al., 2014).

Creation of Complex Structures

The reaction of arylboronic acids with aryloxorhodium complexes has been studied to form tetraarylpentaborates, illustrating the potential of boronic acids in generating complex ionic structures. These compounds undergo smooth hydrolysis, leading to further insights into the chemical properties and reactivity of boronic acid derivatives. Such research underscores the utility of boronic acids in constructing multifaceted chemical entities with potential applications in various fields (Y. Nishihara et al., 2002).

Safety and Hazards

Phenylboronic acid, a related compound, is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with a transition metal catalyst, such as palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 31417 , which may influence its pharmacokinetic properties. Generally, compounds with a lower molecular weight have better absorption and distribution characteristics.

Result of Action

As a boronic acid, it can contribute to the formation of new carbon–carbon bonds via suzuki–miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.

Action Environment

Suzuki–miyaura cross-coupling reactions, in which the compound is used, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be relatively stable under a variety of environmental conditions.

Properties

IUPAC Name

[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(20-2)11(9-10)13(16)17/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDVJISMKUOJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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